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Compound of Interest

Compound Name: 6-Methylpyrazine-2-carboxylic acid

Cat. No.: B1297798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Methylpyrazine-2-carboxylic acid (CeHsN202), a crucial intermediate in pharmaceutical
synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance
(NMR), and infrared (IR) spectroscopic characteristics, along with standardized experimental
protocols for data acquisition. This information is vital for the identification, characterization,
and quality control of this compound in research and development settings.

Molecular Structure and Properties
o |[UPAC Name: 6-Methylpyrazine-2-carboxylic acid

« CAS Number: 5521-61-9[1]

« Molecular Formula: CeHsN202[1][2][3]

« Molecular Weight: 138.12 g/mol [1][2][3]

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of 6-Methylpyrazine-2-carboxylic acid.
Electrospray ionization (ESI) in positive mode typically shows the protonated molecule [M+H]*.
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Parameter Value Source
Molecular Formula CeHeN202 [1112][3]
Molecular Weight 138.12 [11[2][3]
Mass Spectrum (ESI+) m/z 139 [M+H]* [2]

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with
an electrospray ionization (ESI) source is utilized.

Sample Preparation: A dilute solution of 6-Methylpyrazine-2-carboxylic acid is prepared by
dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol
or acetonitrile.

Analysis Parameters:

lonization Mode: ESI Positive

o Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

e Source Temperature: 120°C

e Desolvation Temperature: 350°C
e Desolvation Gas Flow: 600 L/hr

e Mass Range:m/z 50-500

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy is essential for elucidating the detailed molecular structure. While specific
experimental data is not widely published, the expected chemical shifts for *H and 3C NMR can
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be predicted based on the structure.

‘H NMR (Proton NMR) Data (Predicted)

Chemical Shift (3,

Proton Multiplicity Integration
ppm)

H-3 ~8.9 Singlet 1H

H-5 ~8.7 Singlet 1H

-CHs ~2.7 Singlet 3H

-COOH ~13.0 Broad Singlet 1H

Note: Predictions are based on typical chemical shifts for pyrazine derivatives and carboxylic
acids. The solvent used can significantly influence the chemical shift of the carboxylic acid

proton.

Carbon Chemical Shift (8, ppm)
C-2 (C=0) ~165

C-3 ~145

C-5 ~148

C-6 ~155

Pyrazine C-Atom attached to -COOH ~150

-CHs ~21

Note: These are predicted values based on established ranges for similar aromatic and
carboxylic acid structures.[4][5]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Approximately 10-20 mg of 6-Methylpyrazine-2-carboxylic acid is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

1H NMR Parameters:

Pulse Program: Standard single pulse

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

13C NMR Parameters:

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 6-Methylpyrazine-2-carboxylic acid is expected to show characteristic absorptions for the
carboxylic acid and the aromatic pyrazine ring.
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Functional Group Characteristic Absorption (cm—1)
O-H (Carboxylic Acid) 3300-2500 (broad)

C-H (Aromatic) 3100-3000

C=0 (Carboxylic Acid) 1760-1690 (strong)

C=N (Pyrazine Ring) 1600-1585

C=C (Pyrazine Ring) 1500-1400

C-O (Carboxylic Acid) 1320-1210

O-H Bend 1440-1395 and 950-910

Note: These absorption ranges are typical for the specified functional groups.[6][7]
Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr (potassium bromide) pellet. For the KBr
pellet method, a small amount of the sample is mixed with dry KBr powder and pressed into a
thin, transparent disk.

Analysis Parameters:
e Spectral Range: 4000-400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16-32

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 6-Methylpyrazine-2-carboxylic acid.
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Spectroscopic Analysis Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Methylpyrazine-2-carboxylic
Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297798#spectroscopic-data-of-6-methylpyrazine-2-
carboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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